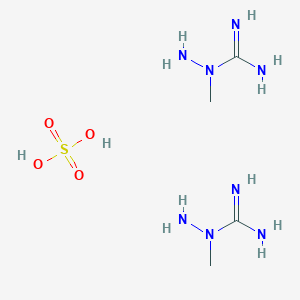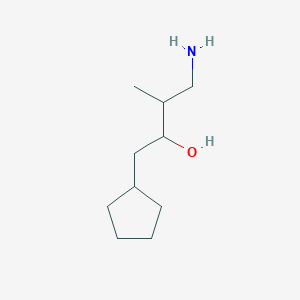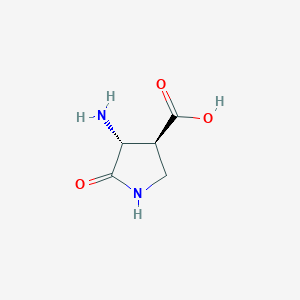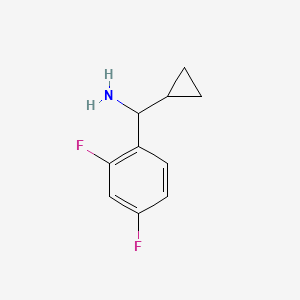
1-Chloro-5,7-difluoroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5,7-difluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, such as this compound, are of significant interest due to their unique biological activities and useful physical properties .
Méthodes De Préparation
The synthesis of 1-Chloro-5,7-difluoroisoquinoline can be achieved through several routes. One common method involves the direct introduction of fluorine atoms onto the isoquinoline ring. This can be done using fluorinating agents under specific reaction conditions. Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve these synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
1-Chloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
1-Chloro-5,7-difluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique biological activities make it a valuable tool in biological studies, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Fluorinated isoquinolines are explored for their potential therapeutic applications, including as antimalarial and anticancer agents.
Mécanisme D'action
The mechanism of action of 1-Chloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Chloro-5,7-difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
5,7-Difluoroisoquinoline: Lacks the chlorine atom but shares similar fluorination patterns.
1-Chloro-5,7-difluoroquinoline: Similar structure but with a quinoline ring instead of an isoquinoline ring.
1-Chloro-5,7,8-trifluoroisoquinoline: Contains an additional fluorine atom, leading to different reactivity and properties
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activities, which make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H4ClF2N |
|---|---|
Poids moléculaire |
199.58 g/mol |
Nom IUPAC |
1-chloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-7-3-5(11)4-8(12)6(7)1-2-13-9/h1-4H |
Clé InChI |
AGYBZHJOAQNXGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C(=CC(=C2)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)




![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)


![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)

